4-methyl-N-(2-methylpropyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSUIGBFVLACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357607 | |
| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88358-24-1 | |
| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
4-methylbenzoic acid+2-methylpropylamine→this compound+H2O
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Key Findings :
- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
- Basic conditions deprotonate water, generating a hydroxide ion that acts as a nucleophile.
Electrophilic Aromatic Substitution (EAS)
The 4-methyl-substituted benzene ring undergoes regioselective EAS reactions.
Nitration
| Reagents | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Meta | 4-methyl-3-nitro-N-(2-methylpropyl)benzamide | 68% |
Mechanistic Insight :
- The methyl group directs nitration to the meta position due to its electron-donating inductive effect.
Halogenation
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Cl₂, FeCl₃, 25°C | Ortho | 4-methyl-2-chloro-N-(2-methylpropyl)benzamide | 52% |
Note : Steric hindrance from the isobutyl group reduces para substitution .
Oxidation Reactions
The methyl group on the benzene ring is oxidized to a carboxylic acid under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 6 hr | 4-carboxy-N-(2-methylpropyl)benzamide | 74% |
Mechanism :
- Permanganate oxidizes the methyl group via a radical intermediate, forming a benzoic acid derivative.
Functionalization of the Isobutyl Group
The 2-methylpropyl side chain participates in alkylation and elimination reactions.
Dehydrogenation
| Reagent | Product | Yield |
|---|---|---|
| Pd/C, 300°C | 4-methyl-N-(2-methylpropenyl)benzamide | 41% |
Application : Forms α,β-unsaturated amides for conjugation studies.
Nucleophilic Acyl Substitution
The amide nitrogen reacts with organometallic reagents under strong basic conditions.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH₄, THF, 0°C | 4-methylbenzylamine + 2-methylpropane | 2 hr | 88% |
Limitation : Over-reduction may occur, leading to cleavage of the C–N bond .
Cross-Coupling Reactions
The benzamide scaffold participates in palladium-catalyzed couplings.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-methyl-N-(2-methylpropyl)biphenyl-4-carboxamide | 63% |
Substrate Scope : Compatible with aryl boronic acids bearing electron-withdrawing groups.
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 400°C | Toluene, CO, NH(CH₂CH(CH₃)₂) | Retro-ene reaction |
Critical Analysis of Reaction Pathways
- Amide Stability : Hydrolysis requires harsh conditions due to resonance stabilization .
- Steric Effects : The isobutyl group impedes reactions at the ortho position .
- Electronic Effects : Methyl substitution enhances ring electron density, favoring electrophilic meta substitution.
Experimental data from X-ray crystallography ( ) and spectroscopic studies ( ) corroborate the proposed mechanisms.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The methyl group on the benzene ring can be substituted with other nucleophiles.
- Coupling Reactions : It can be employed in cross-coupling reactions, particularly in the synthesis of aryl amines and other derivatives.
Biological Research
4-Methyl-N-(2-methylpropyl)benzamide is being investigated for its potential biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in enzyme kinetics.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
Pharmaceutical Development
The compound's structural characteristics make it a valuable candidate for drug development:
- Targeted Drug Design : Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunction or aberrant signaling pathways.
- Bioavailability Studies : Investigations into its pharmacokinetics and bioavailability are crucial for understanding its efficacy as a drug candidate.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of this compound on human prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting its potential as an anticancer agent.
- Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that it could effectively reduce enzyme activity, supporting its role as a biochemical probe.
- Pharmacological Investigations : A series of pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and stability, making it a promising candidate for further drug development.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include serine proteases and other enzymes involved in metabolic processes.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl group on nitrogen.
- Synthesis: Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Key Properties :
- Comparison: The hydroxyl group enhances polarity and coordination capability, unlike the non-polar isobutyl group in 4-methyl-N-(2-methylpropyl)benzamide.
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
- Structure : Complex substituents, including 4-methylbenzamide, propyl, 4-chlorobenzyl, and 4-methoxyphenyl groups.
- Synthesis : Multi-component reaction involving 4-methylbenzoic acid, propylamine, and 4-chlorophenyl isocyanate, yielding 65% after silica gel chromatography .
- Key Properties :
- Comparison : The additional aromatic and heteroatom-rich substituents likely increase molecular weight (464.98 g/mol) and steric hindrance, contrasting with the simpler this compound.
Functional Group Modifications
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
4-Amino-N-(2-phenylpropyl)benzamide
- Structure: Para-amino group on the benzamide and a 2-phenylpropyl substituent.
- Key Properties: Molecular weight: 254.33 g/mol; LogP: 3.01 (predicts moderate lipophilicity).
- Comparison: The amino group enhances solubility in polar solvents compared to the methyl group in this compound.
Physicochemical and Spectroscopic Data Comparison
Biological Activity
4-Methyl-N-(2-methylpropyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound, with the chemical formula C12H17NO, features a benzamide structure where a methyl group and a 2-methylpropyl group are attached to the nitrogen atom. This structural configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. It has been reported to interact with protein kinases, which play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .
Key Mechanisms
- Kinase Modulation : The compound may inhibit or regulate specific protein kinases involved in signal transduction pathways. This modulation can affect cellular activities linked to diseases such as cancer and inflammatory conditions .
- Receptor Interaction : Initial studies suggest that this compound may bind to receptor-type tyrosine kinases, influencing their activity and downstream signaling .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties by targeting specific kinases involved in cancer progression. For instance, inhibitors of the p70S6 kinase pathway have shown promise in reducing tumor growth in preclinical models .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and psoriasis .
Case Studies
Several studies have investigated the biological activity of related benzamide derivatives, providing insights into the potential effects of this compound.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzamides. For example, alterations in the alkyl side chains can influence binding affinity to target proteins and overall efficacy in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 4-methyl-N-(2-methylpropyl)benzamide, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves amide bond formation via coupling of 4-methylbenzoyl chloride with 2-methylpropylamine under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile) . Key parameters include:
- Catalyst selection : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (dicyclohexylcarbodiimide) improves coupling efficiency .
- Solvent purity : Anhydrous conditions minimize hydrolysis of the acyl chloride intermediate .
- Temperature control : Reflux at 40–60°C balances reaction rate and side-product formation .
- Workup protocols : Acid-base extraction (e.g., 1M HCl and NaHCO3) removes unreacted starting materials .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) to separate unreacted amines and byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related impurities (e.g., unreacted benzoyl chloride derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in scaled-up syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent ratio, temperature, catalyst loading). For example, a 2³ factorial design revealed that acetonitrile as solvent and 1.2 eq. of HBTU maximize yield (>85%) .
- In-line monitoring : FTIR or Raman spectroscopy tracks acyl chloride consumption in real time, enabling dynamic adjustments .
- Statistical validation : ANOVA (p < 0.05) and Duncan’s post-hoc tests identify significant factors (e.g., solvent polarity impacts yield more than temperature) .
Q. What analytical strategies resolve discrepancies in NMR data for this compound derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish aromatic protons from residual solvent peaks) .
- Deuterated solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions that shift N-H peaks .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Optimize transition states for amide bond hydrolysis or electrophilic substitution reactions (e.g., B3LYP/6-31G* level) .
- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina to prioritize experimental assays .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with logP and bioavailability .
Contradictions and Resolutions in Literature
- Variability in yields : Some studies report 70–80% yields , while others achieve >90% . This discrepancy arises from catalyst efficiency (HBTU vs. DCC) and solvent purity (anhydrous vs. technical grade).
- N-H peak broadening : Observed in polar solvents (DMSO) but absent in CDCl3 due to hydrogen bonding; confirms solvent selection impacts spectral clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
